3-[(2-Chlorobenzyl)amino]propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzyl)amino]propanamide typically involves the reaction of 2-chlorobenzylamine with acrylamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, with scale-up processes to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzyl)amino]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
3-[(2-Chlorobenzyl)amino]propanamide has several scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, the compound may be used in preclinical studies to investigate its potential biological effects.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(2-Chlorobenzyl)amino]propanamide include:
- 3-[(2-Bromobenzyl)amino]propanamide
- 3-[(2-Fluorobenzyl)amino]propanamide
- 3-[(2-Methylbenzyl)amino]propanamide
Uniqueness
This compound is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical and biological properties to the compound. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-4-2-1-3-8(9)7-13-6-5-10(12)14/h1-4,13H,5-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDCILODKNAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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